2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol
Description
2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol is a sulfonated alcohol derivative featuring a 4-chlorophenyl group, a methanesulfonyl moiety, and a branched pentenol backbone.
Properties
CAS No. |
916079-22-6 |
|---|---|
Molecular Formula |
C13H17ClO3S |
Molecular Weight |
288.79 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-2-methylpent-4-en-1-ol |
InChI |
InChI=1S/C13H17ClO3S/c1-3-8-13(2,10-15)18(16,17)9-11-4-6-12(14)7-5-11/h3-7,15H,1,8-10H2,2H3 |
InChI Key |
AUAOBEJULFAGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(CO)S(=O)(=O)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol typically involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride under basic conditions to form the intermediate 4-chlorobenzyl methanesulfonate. This intermediate is then subjected to a series of reactions including alkylation and hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol involves its ability to act as an electrophile due to the presence of the sulfonyl group. This allows it to react with nucleophiles such as amines and thiols, forming stable covalent bonds. The chlorophenyl group can also participate in aromatic substitution reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key Compounds:
Atovaquone (2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone) : Shares a 4-chlorophenyl group and hydroxyl functionality. Differs in its quinone core and cyclohexyl substituent, imparting distinct redox properties.
Levocetirizine Dihydrochloride ([2-{4-[(R)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy]acetic acid dihydrochloride) :
- Contains a 4-chlorophenyl group linked to a piperazine ring.
- Polar acetic acid and hydrochlorides enhance solubility, contrasting with the sulfonyl group in the target compound.
Fenvalerate ((RS)-α-cyano-3-phenoxybenzyl (RS)-2-(4-chlorophenyl)-3-methylbutyrate) : Esterified 4-chlorophenyl derivative with a pyrethroid backbone. Exhibits insecticidal activity due to lipophilic ester groups, unlike the sulfonyl-alcohol motif.
(2-Chlorophenyl)methanesulfonyl Chloride (CAS 77421-13-7) : Direct sulfonyl precursor; similar methanesulfonyl group but lacks the hydroxyl and pentenol chain.
Functional Group Impact:
- 4-Chlorophenyl Group : Enhances lipophilicity and metabolic stability across all analogs .
- Sulfonyl vs. Ester/Carboxylic Acid : Sulfonyl groups (target compound, ) increase polarity and hydrogen-bonding capacity compared to esters (Fenvalerate) or carboxylic acids (Levocetirizine) .
Physico-Chemical Properties
Table 1: Comparative Physico-Chemical Data
*Estimated based on structural analogs.
- Melting Points : Sulfonyl-containing compounds (e.g., ) exhibit moderate melting points (60–62°C), while hydroxylated analogs like Atovaquone have higher melting points due to crystallinity .
- Solubility : The target compound’s hydroxyl and sulfonyl groups may improve aqueous solubility compared to Fenvalerate’s lipophilic ester .
Biological Activity
The compound 2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol is . The structure features a chlorophenyl group, a methanesulfonyl moiety, and an alcohol functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The sulfonamide group is known for its ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of chronic inflammatory diseases.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of various sulfonamide derivatives on cancer cell lines demonstrated that compounds structurally related to 2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol showed significant inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM against breast and colon cancer cell lines.
- Mechanistic Studies : Another investigation focused on the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. The results indicated a dose-dependent increase in caspase activity, suggesting a mechanism involving programmed cell death.
- Animal Models : In vivo studies using murine models of inflammation revealed that administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
